(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
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Overview
Description
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves the use of starting materials such as D-ribose. The process includes several steps, such as protection, functional group transformations, and deprotection . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific glycosidases, which are enzymes involved in carbohydrate metabolism .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may be used in the development of treatments for diseases related to enzyme dysfunction .
Industry
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility makes it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol involves its interaction with specific molecular targets. It acts as an inhibitor of glycosidases by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate metabolic pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-1-(But-1-yl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- N-(But-1-yl)deoxygalactonojirimycin
Uniqueness
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific stereochemistry, which influences its biological activity and interactions with enzymes. Compared to similar compounds, it may exhibit different inhibitory profiles and therapeutic potentials .
Properties
Molecular Formula |
C10H21NO4 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(3S,4R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7?,8?,9-,10+/m0/s1 |
InChI Key |
UQRORFVVSGFNRO-HORUIINNSA-N |
Isomeric SMILES |
CCCCN1CC([C@H]([C@H](C1CO)O)O)O |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O |
Origin of Product |
United States |
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